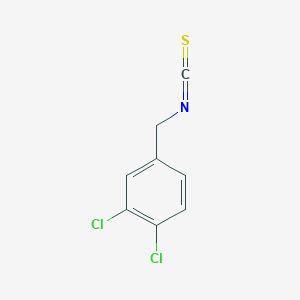

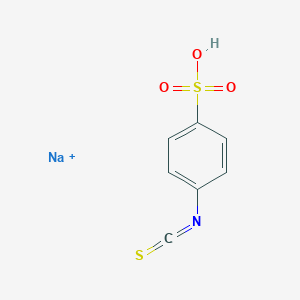

Benzenesulfonic acid, 4-isothiocyanato-, sodium salt

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

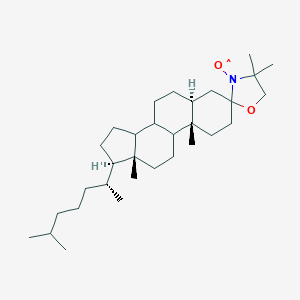

La synthèse de la gestrinone implique plusieurs étapes, à partir de la structure stéroïde de baseLes conditions de réaction impliquent généralement l'utilisation de bases fortes et de solvants organiques pour faciliter l'addition de ces groupes .

Méthodes de production industrielle

La production industrielle de gestrinone suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour la purification. Les conditions de réaction sont soigneusement contrôlées pour assurer la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La gestrinone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de nucléophiles ou d'électrophiles.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Nucléophiles comme le méthylate de sodium dans le méthanol.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la gestrinone peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés .

Applications de la recherche scientifique

La gestrinone a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie des stéroïdes et les mécanismes réactionnels.

Biologie : Étudié pour ses effets sur les processus cellulaires et la régulation hormonale.

Médecine : Principalement utilisé dans le traitement de l'endométriose et d'autres affections gynécologiques.

Industrie : Utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments à base de stéroïdes.

Mécanisme d'action

La gestrinone exerce ses effets par le biais de plusieurs voies :

Régulation hormonale : Elle supprime la libération des gonadotrophines hypophysaires, ce qui entraîne une diminution des taux d'œstrogènes et de progestérone.

Interaction avec les récepteurs : Elle interagit avec les récepteurs androgènes, inhibant la croissance du tissu endométrial.

Effets directs : Elle a des effets directs sur l'endomètre, conduisant à l'atrophie et à une réduction des saignements menstruels.

Applications De Recherche Scientifique

Gestrinone has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and hormone regulation.

Medicine: Primarily used in the treatment of endometriosis and other gynecological conditions.

Industry: Used in the pharmaceutical industry for the development of new steroid-based drugs.

Mécanisme D'action

Gestrinone exerts its effects through multiple pathways:

Hormonal Regulation: It suppresses the release of pituitary gonadotropins, leading to decreased levels of estrogen and progesterone.

Receptor Interaction: It interacts with androgen receptors, inhibiting the growth of endometrial tissue.

Direct Effects: It has direct effects on the endometrium, leading to atrophy and reduced menstrual bleeding.

Comparaison Avec Des Composés Similaires

Composés similaires

Danazol : Un autre stéroïde synthétique utilisé dans le traitement de l'endométriose. Il a des effets similaires mais est associé à des effets secondaires androgènes plus importants.

Lévonorgestrel : Une progestine utilisée dans diverses contraceptifs.

Unicité

La gestrinone est unique dans sa combinaison d'effets progestatifs, anti-progestatifs, androgènes et anti-œstrogènes. Cela le rend particulièrement efficace dans le traitement de l'endométriose avec moins d'effets secondaires androgènes par rapport à d'autres composés similaires .

Propriétés

IUPAC Name |

sodium;4-isothiocyanatobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S2.Na/c9-13(10,11)7-3-1-6(2-4-7)8-5-12;/h1-4H,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYARUYHGTRIFSR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4NNaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7216-63-9 (Parent) | |

| Record name | Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017614696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2066222 | |

| Record name | Benzenesulfonic acid, 4-isothiocyanato-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17614-69-6 | |

| Record name | Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017614696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-isothiocyanato-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium p-isothiocyanatobenzenesulphonate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.